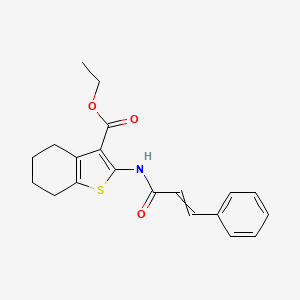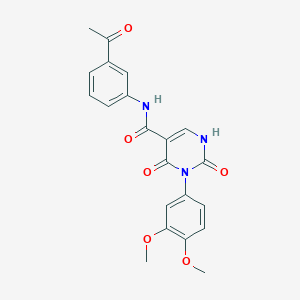![molecular formula C10H8BBrN2O2 B14093199 (6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid](/img/structure/B14093199.png)
(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid is a bipyridine derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a bipyridine scaffold, which is further substituted with a bromine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid may involve large-scale Suzuki coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated bipyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include boronic esters, hydrogenated bipyridine derivatives, and various substituted bipyridine compounds .
Scientific Research Applications
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid involves its ability to form stable complexes with various metal ions. The boronic acid group can coordinate with metal centers, facilitating catalytic reactions and enhancing the reactivity of the compound. Additionally, the bipyridine scaffold can interact with biological targets, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2,4-dimethylpyridine-3-boronic acid): Similar in structure but with additional methyl groups.
(6-Bromo-2-fluoro-3-iodophenylboronic acid): Contains additional halogen atoms, offering different reactivity and applications.
Uniqueness
(6-Bromo-[2,4’-bipyridin]-4-yl)boronic acid is unique due to its bipyridine scaffold, which provides enhanced coordination properties and reactivity compared to other boronic acids. This makes it particularly valuable in catalysis and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H8BBrN2O2 |
|---|---|
Molecular Weight |
278.90 g/mol |
IUPAC Name |
(2-bromo-6-pyridin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h1-6,15-16H |
InChI Key |
FONGAKYGCJWQIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14093121.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093128.png)
![3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid](/img/structure/B14093136.png)

![2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14093150.png)
![ditert-butyl (10R)-4-(2-hydroxyphenyl)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8,12-dicarboxylate](/img/structure/B14093157.png)
![N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B14093161.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093163.png)
![Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B14093171.png)

![5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093197.png)
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14093198.png)
![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093212.png)
